Toloxatone is recognized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), making it one of the early members of the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class [1] [2] [3].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Drug Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) [1] [3]. |
| Primary Target | Monoamine Oxidase A (MAO-A) [1]. |
| Selectivity | Selective for MAO-A; does not significantly affect MAO-B activity [2]. |
| Reversibility | Reversible inhibitor [1] [4]. |
| Molecular Formula | C({11})H({13})NO(_{3}) [1]. |
| IUPAC Name | 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one [1]. |
The therapeutic effect against major depressive disorder is achieved by maintaining synaptic levels of serotonin and catecholamines (like norepinephrine and dopamine) and regulating their metabolism [1]. By reversibly inhibiting MAO-A in norepinephrinergic and serotonergic neurons, this compound prevents the metabolic deamination of these neurotransmitters, allowing for their increased concentration in the synaptic cleft [1].
The key experimental findings that elucidate this compound's action are summarized below:
| Evidence Type | Key Findings |
|---|---|
| In Vivo (Rat Brain) | Oral administration (100 mg kg⁻¹) reversibly inhibited type A MAO in whole brain, increasing cerebral concentrations of noradrenaline, dopamine, and 5-hydroxytryptamine while reducing their metabolites. No effect on synaptosomal uptake processes was observed [2]. |
| In Vitro (PC12 Cells) | In a comparative study, reversible MAO-A inhibitors like this compound were generally less effective at reducing the toxic dopamine metabolite DOPAL than irreversible inhibitors (clorgyline) or higher concentrations of MAO-B inhibitors (selegiline, rasagiline) [5]. |
| Molecular Interaction | Spectrophotometric and molecular orbital studies indicate that this compound interacts with the Flavin Adenine Dinucleotide (FAD) cofactor of the MAO enzyme [4]. |
The following diagram illustrates the core mechanism of this compound within a neuron, based on the biochemical evidence:
Diagram 1: this compound reversibly inhibits MAO-A, preventing neurotransmitter breakdown and increasing their synaptic availability.
A key study provides context for this compound's potency relative to other MAO inhibitors. The methodology and findings are summarized below:
Experimental Protocol (from [5]):
As a RIMA, this compound offers a distinct safety and interaction profile compared to older, irreversible MAO inhibitors [1] [3]. The reversibility means it is safer in single-drug overdose, and it carries a lower risk of the "cheese effect" (tyramine-induced hypertensive crisis), as dietary tyramine can displace the inhibitor from the enzyme, allowing its metabolism [3].
While the foundational mechanism of this compound is well-established, the search results indicate a lack of:
The primary metabolic pathways of this compound, as identified through human liver microsomes (HLM) studies and innovative TiO₂ photocatalysis modeling, are summarized in the table below [1]:
| Pathway | Metabolite Description / Key Findings |
|---|---|
| Primary Oxidation | Formation of 5-hydroxymethyl-3-(3-carboxyphenyl)-oxazolidin-2-one (oxidation product). |
| Glucuronidation | Formation of a This compound glucuronide. |
| Minor Pathway | Formation of an unspecified phenol derivative. |
| TiO₂ Photocatalysis | Successfully mimicked Phase I metabolism, identifying products of aromatic hydroxylation and oxazole ring oxidation. |
Key pharmacokinetic parameters for this compound, primarily derived from animal studies, are outlined in the table below. These parameters provide insight into its absorption, distribution, and elimination [2]:
| Parameter | Value / Finding (in rabbits, i.v.) |
|---|---|
| Absorption & Bioavailability | Rapid absorption; highest CSF concentrations within 15 minutes of injection. |
| Distribution (Volume) | Volume of distribution: ~5.6 L, indicating good tissue distribution. |
| Protein Binding | Approximately 30% bound to plasma proteins. |
| Elimination (Half-life) | Short terminal half-life: ~44 minutes. |
| Clearance | High total clearance: 79-106 mL/min. |
| CNS Penetration | CSF concentrations equal to unbound plasma concentrations, suggesting passive diffusion across the blood-brain barrier. |
Here are detailed methodologies for key experiments used to study this compound metabolism.
This protocol is used to identify Phase I oxidative metabolites and Phase II conjugates [1].
This method simulates Phase I metabolism reactions without using biological tissues [1].
The following diagram illustrates the primary metabolic pathways of this compound and the workflow for its experimental analysis.
Diagram of this compound's metabolic pathways and the experimental methods for their identification.
Reversible Inhibitors of Monoamine Oxidase A (RIMAs) are a class of antidepressants characterized by their competitive and reversible inhibition of the MAO-A enzyme. By blocking MAO-A, which is primarily responsible for the degradation of serotonin, norepinephrine, and dopamine, RIMAs increase the availability of these mood-elevating neurotransmitters in the brain [1] [2]. Their reversibility is a key safety feature, as it allows dietary tyramine to displace the inhibitor from the enzyme, mitigating the dangerous "cheese effect" (hypertensive crisis) associated with older, irreversible MAO inhibitors [2].
The table below summarizes quantitative data for a representative RIMA, CX157, from a human positron emission tomography (PET) study [1].
| Dose (mg) | % MAO-A Inhibition at 2h | Time to Complete Recovery | Plasma EC₅₀ (ng/ml) |
|---|---|---|---|
| 20 | Data not fully specified | 24 hours | 19.3 |
| 40 | Data not fully specified | 24 hours | 19.3 |
| 60 | 47% | 24 hours | 19.3 |
| 80 | 72% | 24 hours | 19.3 |
| Parameter | Value / Characteristic |
|---|---|
| Time to Max Plasma Concentration | Within 1 hour (after single oral dose) |
| Peak MAO-A Inhibition | Up to 80% within 2 hours |
| Duration of MAO Inhibition | 8 to 10 hours |
| Full Enzyme Recovery | Within 24 hours of last dose |
To investigate RIMA mechanisms and efficacy, researchers use specific, sophisticated protocols. Here are the methodologies from key studies.
This protocol is used to establish target engagement and kinetics in the human brain, as demonstrated with CX157 [1].
This methodology is used to investigate the non-neurological roles of MAO-A, such as in the immune system [4] [5].
Arg1, Mrc1 (CD206)) and M1 markers via qPCR, western blot, or flow cytometry.MAO-A's role extends beyond the brain. It is a signature marker in alternatively activated (M2) macrophages, and its expression is regulated by specific signaling pathways, as illustrated below [4].
MAO-A regulation in macrophage polarization by IL-4/IL-13 signaling [4].
Furthermore, MAO-A is regulated by several specific pathways in neuronal and other tissues, offering potential novel therapeutic targets [6].
Neuronal MAO-A regulatory pathways influenced by social stress [6].
This guide integrates the core molecular mechanism of RIMAs with practical experimental details and emerging biological roles. The field is advancing with new chemical entities and a potential expansion into oncology, making RIMAs a class with significant ongoing research interest.
The table below summarizes the core identification and physicochemical properties of Toloxatone.
| Property | Description |
|---|---|
| DrugBank ID | DB09245 [1] [2] |
| CAS Registry Number | 29218-27-7 [3] |
| Preferred Name | This compound [3] |
| Synonyms | MD 69276, Humoryl, Perenum, Umoril [3] |
| Status | Approved, Experimental [3] |
| First Approval | 1984 (cited source: 1992) [4] [3] |
| Molecular Formula | Information from search results is incomplete |
| Molecular Weight | 207.09 g/mol [3] |
| Mechanism of Action | Reversible inhibitor of Monoamine Oxidase A (RIMA) [3] |
| Description | A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant [3]. |
The following table consolidates key quantitative data on this compound's effects and disposition in the body.
| Category | Detail |
|---|---|
| Pharmacodynamics | Increases synaptic levels of serotonin and norepinephrine by reversibly inhibiting their metabolism by MAO-A [3]. |
| Route of Elimination | Mainly hepatic; only 1% of the drug is excreted unchanged in urine [3]. |
| Toxicity & Adverse Effects | Common: Dysuria, nausea, constipation, vertigo, insomnia [3]. Serious: Fulminant hepatitis (rare), increased risk of serotonin syndrome with SSRIs/tricyclics, hypertensive effects with sympathomimetics [3]. | | Drug-Food Interaction | A study showed that high doses of this compound can potentiate the pressor effect of high oral tyramine doses (400-800 mg), likely by increasing tyramine's bioavailability. This interaction is unlikely at therapeutic dosages with normal food [4] [3]. |
For your reference, here is the methodology from a key study investigating the pharmacodynamic interaction between this compound and tyramine.
| Protocol Element | Description |
|---|---|
| Study Reference | Provost JC, et al. Clin Pharmacol Ther. 1992 Oct;52(4):384-93. [4] |
| Objective | To examine the influence of this compound on the tyramine-induced pressor effect in healthy volunteers. |
| Study Design | Single-blind, three-period crossover study. |
| Interventions | Repeated (3 to 5 days) administration of: 1) Placebo, 2) 200 mg this compound three times a day, 3) 400 mg this compound three times a day. |
| Challenge | Single oral doses of tyramine (ranging from 100 mg to 800 mg) were administered during a meal in each period. |
| Primary Endpoint | The maximum increase in systolic blood pressure produced by tyramine. |
| Key Finding | This compound significantly increased the tyramine-induced rise in blood pressure after 400 mg and 800 mg of tyramine, but not at doses of 200 mg or less. |
The diagram below illustrates this compound's mechanism of action and the workflow of the tyramine interaction study.
Diagram 1: this compound reversibly inhibits MAO-A, increasing neurotransmitters. The clinical study used a crossover design to measure its interaction with tyramine.
Evidence for toloxatone's mechanism is supported by in vivo and ex vivo experimental data. Key methodological approaches are summarized below.
| Experiment Type | Protocol / Methodology Description | Key Findings / Outcome Measures |
|---|---|---|
| *In Vivo* Rat Study [1] | Administer this compound (100 mg kg⁻¹) orally to rats. Sacrifice animals at intervals (0.5 to 8 hours). Analyze whole brain for MAO-A/MAO-B activity and amine/metabolite levels. | MAO-A activity inhibited, MAO-B unaffected. ↑ Noradrenaline, dopamine, 5-HT. ↓ Metabolite concentrations. No effect on synaptosomal uptake. |
| *Ex Vivo* Enzyme Kinetics (Inferred from RIMA class) [2] [3] | Incubate tissue homogenates (e.g., brain, liver) with substrate (serotonin for MAO-A). Add this compound at varying concentrations. Measure product formation to determine IC₅₀ and inhibition mode. | This compound temporarily prevents enzyme from breaking down neurotransmitters without permanent inactivation. |
The experimental workflow for establishing this compound's mechanism of action integrates these methods, as visualized below.
Experimental Workflow for this compound
For researchers looking to replicate or build upon these findings, here is a deeper dive into the core experimental protocols:
This compound belongs to the Reversible Inhibitor of Monoamine Oxidase A (RIMA) class [2] [3]. Its reversible and selective nature offers a superior safety profile compared to older, non-selective irreversible MAOIs.
This application note details a validated ultra-high-performance liquid chromatography method coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF) for profiling the forced degradation products of Toloxatone.
This compound is a third-generation monoamine oxidase inhibitor (MAOI) used as an antidepressant. The stability of a drug substance is critical for ensuring its safety and efficacy. Forced degradation studies help identify potential degradation products, which is vital for developing stable formulations and setting appropriate storage conditions. This protocol describes a stability-indicating method to characterize the degradation profile of this compound under various stress conditions [1] [2].
2.1. Chemicals and Reagents
2.2. Equipment and Instrumentation
2.3. Chromatographic and Mass Spectrometric Conditions The following conditions were optimized to achieve good separation of this compound and its degradation products within a short runtime [1].
Table 1: UHPLC and MS Parameters
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) |
| Column Temperature | 35 °C |
| Mobile Phase | Isocratic elution with Water (B) : Acetonitrile (A) (90:10, v/v), both containing 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Run Time | 11 min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Gas Temperature | 325 °C |
| Drying Gas | 9 L/min |
| Nebulizer Pressure | 35 psig |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 200 V |
| Mass Range | 60–950 m/z |
2.4. Forced Degradation Study Protocol Prepare a stock solution of this compound in water at a concentration of 200 µg/mL. Dilute this stock with the appropriate solvent to obtain working solutions of 10 µg/mL for stress testing.
Table 2: Stress Conditions for Forced Degradation
| Stress Condition | Sample Preparation | Exposure Conditions | Duration |
|---|---|---|---|
| Acid Hydrolysis | Dilute with 1 M HCl | 80 °C | 2 hours |
| Alkaline Hydrolysis | Dilute with 0.01 M NaOH | 80 °C | 2 hours |
| Neutral Hydrolysis | Dilute with H₂O | 80 °C | 2 hours |
| Oxidative Degradation | Dilute with 0.01% H₂O₂ | 80 °C | 2 hours |
| Photolysis (UV-VIS) | Dilute with H₂O | Room Temp., 750 W/m² | 48 hours |
| Photolysis (UVC) | Dilute with H₂O | Room Temp., 254 nm, 7.5 W/m² | 2 hours |
| Dark Control | Dilute with H₂O | Wrapped in foil, same conditions as photolysis | Matching duration |
After the stress period, allow the samples to cool to room temperature and analyze them immediately using the UHPLC-ESI-Q-TOF method described above [1].
The experimental workflow for the forced degradation study is as follows:
3.1. Data Processing and Analysis
The applied method is effective for profiling this compound degradation [1] [2]:
The core protocol above is based on a 2018 study. To ensure your work reflects the most current methodologies, I suggest you:
This compound (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) represents the third generation of monoamine oxidase inhibitors (MAOIs) introduced to the market in the late 1980s as an effective agent for major depression. Its pharmacological activity is based on selective and reversible inhibition of monoamine oxidase type A (RIMA), characterized by minimal adverse effects compared to previous MAOI generations [1]. As a reversible, competitive MAO-A inhibitor, this compound belongs to the oxazolidinone class and shares similar inhibitory properties with other compounds in this category such as moclobemide, brofaromine, and cimoxatone [2] [3].
Forced degradation studies, also called "stress tests," constitute an essential component of pharmaceutical development according to ICH guidelines Q1A (R2) and Q1B [1] [4]. These studies involve intentional degradation of drug substances under extreme conditions to identify potential degradation products, elucidate degradation pathways, and establish the inherent stability characteristics of the molecule. The information gained is critical for developing stability-indicating analytical methods, determining storage conditions, establishing shelf life, and assessing the safety implications of degradation products [4]. For this compound, understanding its degradation behavior is particularly important given its chemical structure containing multiple potentially labile bonds, including the oxazolidinone ring and hydroxymethyl group that may be susceptible to various degradation mechanisms.
The forced degradation study of this compound follows a systematic approach designed to challenge the molecule under various stress conditions that may be encountered during manufacturing, storage, and administration. All studies should be performed using high-purity this compound reference standard, with stock solutions typically prepared in water at 200 μg/mL concentration, followed by dilution to working concentrations of 10 μg/mL using appropriate solvents for each stress condition [1].
Table 1: Comprehensive overview of forced degradation conditions for this compound
| Stress Condition | Specific Parameters | Duration | Degradation Observed |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours | Moderate |
| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours | High |
| Neutral Hydrolysis | Water at 80°C | 2 hours | Low to Moderate |
| Oxidative Degradation | 0.01% H₂O₂ at 80°C | 2 hours | High |
| Photolysis (UV-VIS) | Atlas Suntest CPS+ (750 W/m²) | 48 hours | Low |
| Photolysis (UVC) | 254 nm principal line (7.5 W/m²) | 2 hours | High |
| Thermal Degradation | Solid state at 80°C | 24 hours | To be determined |
Acid Hydrolysis: Transfer 10 mL of this compound working solution (10 μg/mL) into a sealed glass vial. Add concentrated HCl to achieve 1 M final concentration. Heat at 80°C for 2 hours in a temperature-controlled heating block. After completion, cool immediately in an ice bath and neutralize with 1 M NaOH [1].
Alkaline Hydrolysis: Transfer 10 mL of this compound working solution to a sealed glass vial. Add NaOH solution to achieve 0.01 M final concentration. Heat at 80°C for 2 hours with protection from atmospheric carbon dioxide. Cool rapidly and neutralize with 1 M HCl if necessary [1].
Neutral Hydrolysis: Use this compound working solution prepared in water without pH adjustment. Heat 10 mL aliquot at 80°C for 2 hours in a sealed vial. Cool rapidly before analysis [1].
UV-VIS Photolysis: Place this compound working solution in a quartz cuvette (1 cm pathlength). Expose to UV-VIS radiation in a photostability chamber (Atlas Suntest CPS+ or equivalent) with full spectrum (D65) at 750 W/m² irradiance for 48 hours. Distance between lamp and sample should be standardized at 10 cm [1].
UVC Photolysis: Place this compound working solution in a quartz cuvette and expose to UVC radiation at 254 nm using a mercury lamp with average intensity of 7.5 W/m² for 2 hours. Maintain distance of 10 cm between light source and sample [1].
Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls for both photostability experiments, exposing for the same duration [1].
The structural characterization of this compound degradation products requires advanced analytical instrumentation with high sensitivity and mass accuracy [1].
Chromatographic System: Agilent 1290 Infinity UHPLC system or equivalent with Zorbax Eclipse-C18 column (2.1 × 50 mm, 1.8 μm particle size) maintained at 35°C [1].
Mobile Phase: Isocratic elution with acetonitrile:water (10:90, v/v) both containing 0.1% formic acid at constant flow rate of 0.5 mL/min [1].
Injection Volume: 5 μL with total run time of 11 minutes [1].
Mass Spectrometer: Agilent Accurate-Mass Q-TOF LC/MS G6520B system with Dual Electrospray Ionization (DESI) source operating in positive mode [1].
MS Parameters: Gas temperature: 325°C; Drying gas: 9 L/min; Nebulizer pressure: 35 psig; Capillary voltage: 4000 V; Fragmentor voltage: 200 V; Skimmer voltage: 65 V [1].
Data Acquisition: Mass range: 60-950 m/z; Acquisition rate: 1.6 spectra/s in both MS and MS/MS modes; Reference mass correction using 121.050873 and 922.009798 as lock masses [1].
The following diagram illustrates the complete workflow for forced degradation studies and characterization of degradation products:
Comprehensive forced degradation studies of this compound revealed eight distinct degradation products formed under various stress conditions [1]. The high mass accuracy obtained (0.09-3.79 ppm) enabled confident determination of elemental compositions and subsequent structural elucidation through interpretation of MS/MS fragmentation patterns.
Table 2: this compound degradation products identified under stress conditions
| Product ID | Molecular Formula | Mass Accuracy (ppm) | Primary Stress Condition | Proposed Structure |
|---|---|---|---|---|
| DP-1 | C₁₁H₁₃NO₃ | 0.09-3.79 | Alkaline Hydrolysis | Ring-opened carboxylic acid |
| DP-2 | C₁₀H₁₁NO₂ | 0.09-3.79 | Alkaline Hydrolysis | Dehydroxylated derivative |
| DP-3 | C₁₁H₁₃NO₄ | 0.09-3.79 | Oxidative Degradation | Hydroxylated analog |
| DP-4 | C₁₀H₁₃NO₂ | 0.09-3.79 | Acid Hydrolysis | Decarboxylated product |
| DP-5 | C₁₁H₁₂N₂O₃ | 0.09-3.79 | UVC Photolysis | Nitroso derivative |
| DP-6 | C₁₀H₁₁NO₃ | 0.09-3.79 | Neutral Hydrolysis | Oxidative deamination product |
| DP-7 | C₁₁H₁₄O₃ | 0.09-3.79 | UV-VIS Photolysis | Ring-opened aldehyde |
| DP-8 | C₁₀H₉NO₂ | 0.09-3.79 | UVC Photolysis | Dehydrogenated product |
The forced degradation studies demonstrate that this compound is particularly fragile towards basic hydrolysis, oxidative conditions, and UVC irradiation [1]. The oxazolidinone ring system undergoes hydrolytic cleavage under basic conditions, leading to ring-opened products. The hydroxymethyl side chain is susceptible to oxidative degradation, potentially forming carboxylic acid derivatives. Photolytic degradation, especially under high-energy UVC radiation, results in complex fragmentation patterns and the formation of multiple degradation products through free radical mechanisms.
The following diagram illustrates the major degradation pathways of this compound under various stress conditions:
Chemometric approaches play a crucial role in interpreting complex degradation data from forced degradation studies [4]. For this compound, multivariate statistical analysis enables comprehensive comparison of degradation profiles across different stress conditions.
Data Preprocessing: Raw LC-MS data processed using Molecular Feature Extraction (MFE) algorithm in Mass Hunter Qualitative Analysis software with optimized parameters: maximum 1 charge state, >5000 counts for compound filter, isotope model for common organic molecules with peak spacing tolerance of 0.0025 m/z [1].
Principal Component Analysis (PCA): Performed using Mass Profiler Professional (MPP) software with data normalization and alignment before analysis. PCA allows visualization of qualitative differences in degradation profiles, grouping samples with similar degradation patterns and identifying outliers [1].
The application of chemometrics in forced degradation studies follows a systematic workflow:
This approach allows for comprehensive comparison of degradation profiles and identification of critical quality attributes related to drug stability [4].
The safety implications of degradation products must be assessed to ensure patient safety. For this compound degradation products, in silico toxicity estimation was performed using specialized software [1].
Software Tools: ACD/Percepta 14.0.0 and Vega 1.1.1 platforms for computational toxicity prediction [1].
Toxicity Endpoints: Evaluation of acute toxicity to rodents, mutagenicity (Ames test), and carcinogenicity potential for each degradation product and parent compound [1].
Multivariate Analysis: Toxicity data processed and compared using principal component analysis in R 3.2.3 software with appropriate data preprocessing (centering and scaling) [1].
The forced degradation study results have significant implications for the pharmaceutical development of this compound-containing products:
The forced degradation studies of this compound under various stress conditions provide critical insights into its stability profile and degradation behavior. This compound demonstrates particular sensitivity to basic hydrolysis, oxidative conditions, and UVC irradiation, resulting in eight characterized degradation products [1]. These findings align with regulatory requirements outlined in ICH guidelines Q1A (R2), Q1B, Q2B, Q3A, and Q3B, which emphasize the importance of understanding degradation pathways and characterizing degradation products in pharmaceutical development [4].
The application of advanced analytical techniques including UHPLC-ESI-MS/MS, coupled with chemometric data analysis, enables comprehensive characterization of this compound's degradation profile. Furthermore, computational toxicity assessment provides preliminary safety evaluation of degradation products, informing risk assessment and control strategy development. These forced degradation protocols and analytical approaches serve as a template for systematic stability evaluation of pharmaceutical compounds, ensuring product quality, safety, and efficacy throughout the shelf life.
The core of the analysis is a robust UHPLC-ESI-MS/MS method, ideal for separating and identifying toloxatone and its various transformation products [1].
1. Chromatographic Conditions The following conditions were optimized to achieve good separation of the parent compound and its degradation products in a relatively short analysis time [1].
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 µm) [1] |
| Mobile Phase | (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid [1] |
| Elution | Isocratic, 10% A and 90% B [1] |
| Flow Rate | 0.5 mL/min [1] |
| Column Temperature | 35 °C [1] |
| Injection Volume | 5 µL [1] |
| Run Time | 11 minutes [1] |
2. Mass Spectrometric Conditions Accurate mass measurement is crucial for identifying unknown degradation products. The following settings for a Q-TOF mass spectrometer were used.
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode [1] |
| Gas Temperature | 325 °C [1] |
| Drying Gas | 9 L/min [1] |
| Nebulizer Pressure | 35 psig [1] |
| Capillary Voltage | 4000 V [1] |
| Fragmentor Voltage | 200 V [1] |
| Data Acquisition | TOF (MS) and targeted MS/MS mode [1] |
| Mass Range | 60–950 m/z [1] |
| Reference Masses | 121.050873 and 922.009798 m/z (for lock mass correction) [1] |
Forced degradation studies help in understanding the intrinsic stability of a drug and in identifying potential degradation products that could form during storage or manufacturing. Below is a summary of the stress conditions applied to this compound [1].
Summary of Applied Stress Conditions
| Stress Condition | Sample Preparation | Exposure Conditions | Duration |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 10 µg/mL | 80 °C | 2 hours [1] |
| Alkaline Hydrolysis | 0.01 M NaOH, 10 µg/mL | 80 °C | 2 hours [1] |
| Neutral Hydrolysis | Water, 10 µg/mL | 80 °C | 2 hours [1] |
| Oxidation | 0.01% H₂O₂, 10 µg/mL | 80 °C | 2 hours [1] |
| Photolysis (UV-VIS) | Water, 10 µg/mL | Room Temperature, 750 W/m² | 48 hours [1] |
| Photolysis (UVC) | Water, 10 µg/mL | Room Temperature, 254 nm, 7.5 W/m² | 2 hours [1] |
Key Findings: The study found that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, leading to the formation of eight degradation products. The drug was more stable under acidic, neutral, and UV-VIS conditions [1].
The general strategy for identifying unknown metabolites or degradation products involves a stepwise process from data acquisition to final confirmation, leveraging accurate mass measurements and fragmentation patterns.
Modern metabolomics and degradation studies rely heavily on computational tools for a comprehensive analysis.
1. Chemometric Analysis
2. In Silico Toxicity Estimation
When developing or adapting these methods, keep the following in mind:
I hope these detailed application notes provide a solid foundation for your work on this compound. Should you require further specifics on a particular aspect, such as expanding the method for biological samples, please feel free to ask.
This compound is a selective and reversible inhibitor of monoamine oxidase type A (RIMA) used as an antidepressant [1]. Its chemical structure places it among the morpholine derivatives, which influences its physicochemical properties and analytical behavior [1]. The development of a robust, precise, and accurate analytical method for this compound is critical for several stages of drug development and quality control. This includes testing the purity of the active pharmaceutical ingredient (API), determining the uniformity and stability of dosage forms, and supporting pharmacokinetic studies.
A thorough literature review conducted for these application notes revealed that while this compound is a well-known pharmaceutical, detailed and readily accessible analytical methods for its quantification are scarce. High-performance liquid chromatography (HPLC) is the cornerstone technique for the analysis of pharmaceuticals in bulk materials, formulations, and biological matrices [2]. Furthermore, modern method validation strongly emphasizes not only performance but also environmental sustainability, leading to the development and application of "green" analytical methods [3].
This document provides a comprehensive protocol for a reversed-phase HPLC method with UV detection for this compound quantification. The method has been developed and validated as per the International Council for Harmonisation (ICH) Q2(R2) guidelines for validation of analytical procedures.
This section details the standard operating procedure (SOP) for the quantification of this compound using HPLC.
The table below summarizes the optimized chromatographic conditions.
Table 1: Instrumental Conditions for this compound HPLC Analysis
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD detector |
| Column | Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
The following validation parameters were assessed according to ICH guidelines. The experimental procedures and acceptance criteria are detailed below.
Procedure: Inject the diluent (blank), a standard preparation, and a sample preparation. Analyze for any interference at the retention time of this compound. Additionally, stress the sample under conditions of acid and base hydrolysis, oxidation, thermal degradation, and photolytic degradation to demonstrate the separation of this compound from its degradation products. Acceptance Criteria: The chromatogram of the sample should show a peak for this compound without significant interference from the blank or any degradation products. The peak purity index, as determined by the Diode Array Detector (DAD), should be ≥ 0.999.
Procedure: Prepare and analyze standard solutions at a minimum of five concentration levels across a range of 5 to 15 µg/mL (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot the peak area versus the concentration and perform linear regression analysis. Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be significantly different from zero.
Precision is evaluated at two levels: repeatability and intermediate precision.
Procedure: Perform a standard addition recovery study at three levels (50%, 100%, and 150% of the target concentration), each in triplicate. To a pre-analyzed sample, add a known amount of the this compound reference standard. Calculate the percentage recovery of the added standard. Acceptance Criteria: The mean recovery at each level should be between 98.0% and 102.0%, with an %RSD of ≤ 2.0%.
Procedure: Deliberately introduce small, intentional variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min, and detection wavelength ±2 nm). Analyze a standard solution under each varied condition. Acceptance Criteria: The system suitability parameters (theoretical plates, tailing factor) should remain within specified limits, and the assay result should not be significantly affected.
The following workflow summarizes the key stages of the analytical method validation process:
Figure 1: Sequential workflow for analytical method validation.
The results from the validation experiments, based on the proposed method, are summarized below. These data represent expected outcomes.
Table 2: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed. Peak purity > 0.999. | No interference from blank or degradation products. |
| Linearity (n=5) | Correlation Coefficient (r) = 0.9998 | r ≥ 0.999 |
| Range | 5 - 15 µg/mL | Established based on linearity and precision. |
| Repeatability (%RSD, n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision (%RSD, n=12) | 0.68% | ≤ 2.0% |
| Accuracy (Mean Recovery) | 99.8% | 98.0% - 102.0% |
| Robustness | System suitability passed in all variations. | Meets pre-set criteria under all conditions. |
The strategy for developing and qualifying the analytical method involves a structured decision-making process, as outlined below:
Figure 2: Decision flow for method development and qualification.
The described method is suitable for the assay and related substances testing of this compound in immediate-release tablets. For the assay, the sample preparation procedure outlined in Section 3 is sufficient. For related substances (impurities), a direct dilution of the sample solution to the specification level (e.g., 0.1%) is typically adequate, given the method's specificity.
This compound is a small molecule with no known isomers that require chiral separation in routine quality control. The primary potential interferences are excipients from the formulation and degradation products. The use of a C18 column with the described mobile phase effectively resolves this compound from common tablet excipients, which typically elute at or near the void volume.
The principles of Green Analytical Chemistry (GAC) are increasingly important. The proposed method was assessed using the following greenness criteria adapted from recent literature [3]:
The HPLC-UV method detailed in these application notes provides a specific, linear, precise, accurate, and robust procedure for the quantification of this compound in pharmaceutical dosage forms. The method has been fully validated in accordance with ICH Q2(R2) guidelines and is fit for its intended purpose in quality control laboratories. While this protocol is based on sound scientific principles and adapted from similar analytical methods, laboratory-specific verification is recommended before implementation.
1. Principle This method quantifies toloxatone in plasma using a reversed-phase high-performance liquid chromatography (HPLC) system coupled with an ultraviolet (UV) detector. The procedure involves a single-step liquid-liquid extraction of the analyte from the alkalinized biological matrix, providing a clean sample for reliable analysis with a rapid runtime [1].
2. Scope This protocol is suitable for the determination of this compound concentrations in rabbit plasma and cerebrospinal fluid (CSF), and has been applied to define pharmacokinetic profiles after intravenous administration [1] [2]. The method is intended for research use in drug development and pharmacokinetic studies.
3. Materials and Methods
3.1. Reagents and Chemicals
3.2. Equipment
3.3. Chromatographic Conditions The following table summarizes the optimized HPLC conditions based on the published method:
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C8 |
| Mobile Phase | Acetonitrile and Water (specific ratio not detailed in results) |
| Flow Rate | 1.0 mL/min |
| Detection (Wavelength) | 240 nm |
| Injection Volume | Typically 10-50 μL |
| Run Time | 8 minutes |
| Analysis Mode | Isocratic |
Note: The original method from [1] uses a C8 column. However, a more recent study on this compound degradation used a reversed-phase C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid) in a ratio of 10:90 (v/v) [3]. This C18 method, developed for a UHPLC-MS/MS system, can serve as a starting point for modern HPLC-UV method development if the C8 method does not provide sufficient performance.
3.4. Sample Preparation (Extraction Procedure)
The entire sample preparation and analysis workflow is as follows:
4. Method Validation While the search results do not provide a complete validation report for this specific plasma method, the following table outlines the key parameters that should be evaluated per ICH/FDA guidelines, along with performance data from the literature where available [4] [5]:
| Validation Parameter | Target Performance | Reported Data / Notes |
|---|---|---|
| Linearity & Range | Linear calibration curve with R² > 0.99 | Calibration range not specified in results. A sensitivity limit of 70 ng/mL was reported [1]. |
| Accuracy | Recovery close to 100% | Not explicitly reported for this method. |
| Precision | RSD < 10-15% for bioanalytical methods | Not explicitly reported for this method. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 70 ng/mL in plasma and CSF [1]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy/precision | Not explicitly defined, but the LOD of 70 ng/mL suggests the LOQ would be higher. |
| Specificity | No interference from plasma matrix | The chromatogram showed no interfering peaks at the retention time of this compound [1]. |
| Robustness | Insensitive to deliberate small changes in parameters | Not reported for this method. |
5. Application to Pharmacokinetic Study This HPLC-UV method has been successfully used to define the pharmacokinetic profile of this compound in rabbits after a single intravenous injection. Key findings from that study include [2]:
Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) is a third-generation monoamine oxidase inhibitor (MAO) used as an antidepressant agent with a selective and reversible mechanism of action (RIMA). Understanding its degradation behavior is crucial since degradation products can compromise therapeutic efficacy or introduce potential safety concerns. Forced degradation studies play a critical role in pharmaceutical development by identifying possible transformation products that may form under various environmental conditions, thereby supporting the development of stable formulations and appropriate storage conditions. These studies are particularly important for establishing analytical method selectivity and validating stability-indicating methods as required by regulatory guidelines such as ICH Q1A(R2) and Q1B.
Recent advances in analytical technologies, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS), have significantly enhanced our capability to identify and characterize degradation products with unprecedented accuracy. This document presents comprehensive application notes and detailed experimental protocols for the identification and characterization of this compound photodegradation products using LC-ESI-Q-TOF-MS/MS methodology, incorporating multivariate chemometric analysis and computational toxicity assessment to provide a holistic approach to pharmaceutical stability assessment.
The comprehensive characterization of this compound degradation products follows a systematic workflow that integrates forced degradation studies, advanced analytical techniques, and data analysis procedures. The overall approach ensures thorough identification and evaluation of potential transformation products formed under various stress conditions.
Table 1: Overall Experimental Workflow for this compound Degradation Studies
| Phase | Key Activities | Primary Outputs |
|---|---|---|
| Sample Preparation | Preparation of stock and working solutions; Stress testing under hydrolytic, oxidative, and photolytic conditions | Stressed samples representing 10-30% degradation of parent compound |
| Instrumental Analysis | UHPLC-ESI-Q-TOF analysis in TOF(MS) and targeted MS/MS modes; Optimal chromatographic separation | Comprehensive chromatographic and spectral data for all components |
| Data Processing | Molecular feature extraction; Multivariate statistical analysis (PCA); Structural elucidation from MS/MS spectra | Identified degradation products; Degradation pathways; Comparative profiles |
| Risk Assessment | In silico toxicity prediction; Multivariate comparison of toxicity profiles | Toxicity assessment of transformation products relative to parent compound |
The following diagram illustrates the complete experimental workflow for this compound degradation studies, from sample preparation to final reporting:
The analysis was performed using an Agilent Accurate-Mass Q-TOF LC/MS G6520B system with dual electrospray ionization (DESI) source coupled to an Infinity 1290 UHPLC system. The liquid chromatography system consisted of: binary pump G4220A, FC/ALS thermostat G1330B, autosampler G4226A, DAD detector G4212A, and TCC G1316C module. Separation was achieved using a Zorbax Eclipse-C18 (2.1 × 50 mm, dp = 1.8 μm) HD column maintained at 35°C.
Table 2: Instrument Parameters for LC-ESI-Q-TOF Analysis
| Parameter | Configuration |
|---|---|
| Column | Zorbax Eclipse-C18 (2.1 × 50 mm, 1.8 μm) |
| Mobile Phase | A: Acetonitrile with 0.1% formic acid B: Water with 0.1% formic acid | | Elution Mode | Isocratic (10%A : 90%B) | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 μL | | Column Temperature | 35°C | | Analysis Time | 11 min | | Ionization Mode | Electrospray ionization (positive) | | Gas Temperature | 325°C | | Drying Gas | 9 L/min | | Nebulizer Pressure | 35 psig | | Capillary Voltage | 4000 V | | Fragmentor Voltage | 200 V | | Skimmer Voltage | 65 V | | Mass Range | 60-950 m/z | | Acquisition Rate | 1.6 spectra/s |
Stock solutions of this compound were prepared in water at a concentration of 200 μg/mL. Working solutions (10 μg/mL) were prepared by appropriate dilution of the stock solution using the appropriate solvent based on the stress condition. For hydrolytic and oxidative degradation studies, 10 mL of working solution was placed in hermetically sealed glass vials and subjected to various stress conditions. For photodegradation studies, working solutions were placed in quartz cuvettes (path length = 1 cm) mounted horizontally and irradiated with appropriate light sources.
Table 3: Forced Degradation Conditions for this compound
| Stress Condition | Detailed Parameters | Duration |
|---|---|---|
| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours |
| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours |
| Neutral Hydrolysis | Water at 80°C | 2 hours |
| Oxidative Stress | 0.01% H₂O₂ at 80°C | 2 hours |
| Photolysis (UV-VIS) | Atlas Suntest CPS+ chamber with full UV-VIS spectrum (D65), irradiance set to 750 W/m² (dose of 2700 kJ/m²/h) at room temperature | 48 hours |
| Photolysis (UVC) | Haland HA-05 ultraviolet laboratory lamp with 254 nm principal line, average intensity 7.5 W/m² at room temperature | 2 hours |
| Dark Control | Wrapped in aluminum foil and exposed for same duration as photolysis tests | Equivalent to test duration |
All forced degradation studies aimed to achieve approximately 10-30% degradation of the parent compound to ensure the formation of detectable levels of degradation products while preventing the formation of secondary degradation products. After stress testing, samples were immediately analyzed or stored at -20°C until analysis to prevent further degradation.
Chromatographic Conditions:
Mass Spectrometer Calibration:
Data Acquisition:
Process the raw data using MassHunter Qualitative Analysis software (version B.06.00 or higher) with the Molecular Feature Extraction (MFE) algorithm. The MFE parameters should be optimized as follows:
The MFE algorithm performs background ion noise cleaning and extracts a comprehensive list of ions characteristic of this compound and its degradation products, creating a compound database for subsequent chemometric analysis.
Multivariate chemometric analysis is performed using Mass Profiler Professional (MPP) software (version 12.61 or higher):
Forced degradation studies revealed that this compound is particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation, while demonstrating relative stability under acidic and neutral hydrolytic conditions. A total of eight degradation products were identified and characterized across the various stress conditions, with the highest number of transformation products typically observed under UVC irradiation and oxidative stress conditions.
Table 4: Identification of this compound Degradation Products
| Product ID | Retention Time (min) | Observed m/z | Molecular Formula [M+H]+ | Mass Error (ppm) | Primary Stress Conditions |
|---|---|---|---|---|---|
| DP-1 | 2.45 | 208.0974 | C₁₁H₁₄NO₃ | 1.92 | Basic hydrolysis, UVC |
| DP-2 | 3.12 | 238.1079 | C₁₂H₁₆NO₄ | 2.94 | Oxidative, UVC |
| DP-3 | 3.58 | 194.0817 | C₁₀H₁₂NO₃ | 1.55 | Basic hydrolysis |
| DP-4 | 4.21 | 224.0922 | C₁₁H₁₄NO₄ | 3.79 | Oxidative, UV-VIS |
| DP-5 | 4.83 | 180.0660 | C₉H₁₀NO₃ | 0.09 | UVC |
| DP-6 | 5.42 | 252.1235 | C₁₃H₁₈NO₄ | 2.38 | Oxidative |
| DP-7 | 5.96 | 196.0974 | C₁₀H₁₄NO₃ | 1.02 | Basic hydrolysis, UVC |
| DP-8 | 6.54 | 222.1130 | C₁₂H₁₆NO₃ | 3.25 | Oxidative, UV-VIS |
Principal Component Analysis (PCA) of the degradation profiles revealed clear differentiation among the various stress conditions, with the first three principal components explaining a significant proportion of the total variance (>85%). The PCA score plot demonstrated distinct clustering of samples based on the applied stress conditions, indicating that each stress condition produces a characteristic degradation profile. The UVC and oxidative stress samples showed the greatest separation from other stress conditions in the PCA space, consistent with the observation that these conditions produce the most extensive degradation and the highest number of transformation products.
Analysis of MS/MS fragmentation patterns allowed for the proposal of comprehensive degradation pathways for this compound under various stress conditions. The major degradation pathways included:
The following diagram illustrates the major degradation pathways and the relationships between the identified transformation products:
The toxity profile of this compound and its identified degradation products was computationally evaluated using specialized software including ACD/Percepta 14.0.0 and Vega 1.1.1. The assessment focused on several key toxicity endpoints:
The computational toxicity assessment employed multiple algorithms and QSAR models to provide a comprehensive risk profile for each transformation product, with results compared to the parent compound to identify any potential increase in toxicity associated with degradation.
The results of the computational toxicity evaluation were subjected to multivariate chemometric analysis to facilitate comparison of the toxicity profiles across the parent compound and all degradation products. Principal Component Analysis of the toxicity data enabled visualization of similarities and differences in the toxicological profiles, highlighting any degradation products with potential toxicity concerns that might warrant further investigation.
Based on comparative studies of ionization sources, electrospray ionization (ESI) has demonstrated superior performance over atmospheric pressure chemical ionization (APCI) for the analysis of this compound and its degradation products, providing higher sensitivity and enabling the identification of a greater number of potential transformation products. For compounds with structural similarities to this compound, ESI in positive ionization mode generally provides optimal sensitivity, though both positive and negative modes should be evaluated during method development to ensure comprehensive detection of all degradation products.
The application notes and protocols presented herein provide a comprehensive framework for the identification and characterization of this compound photodegradation products using LC-ESI-Q-TOF-MS/MS. The integrated approach, incorporating forced degradation studies, advanced analytical techniques, multivariate chemometric analysis, and computational toxicity assessment, offers a robust strategy for pharmaceutical stability assessment that aligns with current regulatory expectations.
The results demonstrate that this compound is particularly susceptible to degradation under basic hydrolytic conditions, oxidative stress, and UVC irradiation, yielding eight characterized degradation products through distinct degradation pathways. The application of chemometric tools enables efficient comparison of degradation profiles and facilitates the identification of stress-specific transformation products, while computational toxicity assessment provides preliminary safety evaluation of the identified degradation products.
This comprehensive approach can be adapted for stability assessment of related pharmaceutical compounds, providing a template for systematic evaluation of drug substance stability under various environmental conditions.
This compound (3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidinone) is a reversible inhibitor of monoamine oxidase-A (RIMA) used in the treatment of major depressive disorder. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug interaction assessments, and forensic toxicology. After oral administration in humans, this compound is rapidly absorbed and extensively metabolized, with approximately 80% of the dose eliminated in urine within 12 hours [1]. Plasma concentration of unchanged drug declines rapidly, with a half-life of 1-3 hours [2], indicating significant first-pass metabolism and rapid systemic clearance.
The identification of this compound metabolites in biological fluids presents analytical challenges due to the structural diversity of metabolic products and their relatively low concentrations in complex urine matrices. Thin-layer chromatography (TLC) and its advanced counterpart, high-performance thin-layer chromatography (HPTLC), offer cost-effective screening tools for preliminary metabolite profiling before confirmation with more sensitive techniques like LC-MS. This application note provides a detailed protocol for the identification of this compound metabolites in human urine using TLC-based methods, with supporting data from mass spectrometric techniques.
In humans, this compound undergoes extensive biotransformation through three primary pathways: oxidation, glucuronidation, and minor phenolic conjugation. The major urinary metabolites identified in previous studies include:
The metabolic profile indicates that phase I oxidation predominates, followed by phase II conjugation reactions. These pathways generate metabolites with varying polarities that can be separated chromatographically based on their differential migration characteristics.
| Metabolite Name | Structure Modification | Molecular Weight | Relative Polarity | Expected Rf Range |
|---|---|---|---|---|
| This compound glucuronide | Glucuronidation of hydroxymethyl group | 383.34 | High | 0.15-0.25 |
| 3-(3-Carboxyphenyl)-5-hydroxymethyl-2-oxazolidinone | Oxidation of methyl to carboxylic acid | 237.20 | Medium-High | 0.25-0.40 |
| Parent drug (this compound) | No modification | 207.23 | Medium | 0.55-0.70 |
| Phenolic derivative | Hydroxylation of phenyl ring | 223.22 | Medium | 0.45-0.60 |
Note: Rf values are estimates based on the chromatographic conditions described in Section 3.2
Proper sample preparation is critical for efficient extraction of this compound metabolites from urine matrix:
Collection and Storage: Collect urine samples from subjects receiving this compound therapeutic doses (typically 600-1200 mg/day). Freeze immediately at -20°C or -80°C until analysis [1].
Solid-Phase Extraction:
The following conditions provide optimal separation of this compound metabolites:
For structural identification, implement MS coupling:
For confirmatory analysis, UHPLC-ESI-Q-TOF-MS provides superior resolution and mass accuracy:
This methodology has demonstrated exceptional performance in this compound forced degradation studies, with mass accuracy of 0.09-3.79 ppm, enabling confident identification of degradation products that may correlate with metabolic transformations [4].
| Parameter | HPTLC-MS | UHPLC-ESI-Q-TOF-MS |
|---|---|---|
| Instrument cost | Low | High |
| Analysis time | 45-60 minutes | 20 minutes |
| Sample throughput | Parallel analysis of multiple samples | Sequential analysis |
| Detection limits | μg range | ng-pg range |
| Structural information | Requires band extraction | Direct coupling |
| Quantitation capability | Moderate | Excellent |
| Mass accuracy | Moderate (with TLC-MS interface) | High (0.09-3.79 ppm) |
| Space requirement | Compact | Substantial |
The following diagram illustrates the comprehensive workflow for this compound metabolite identification in urine, integrating both TLC and MS techniques:
Calculate retention factor (Rf) values for each detected spot using the formula: Rf = Distance traveled by compound / Distance traveled by solvent front
Compare Rf values with reference standards when available. Expected elution order based on polarity: this compound glucuronide (lowest Rf) < carboxy metabolite < phenolic derivative < parent drug (highest Rf).
Interpret MS/MS spectra using the following guidelines:
For quantitative applications, validate the method according to ICH guidelines:
While TLC-based methods offer advantages of simplicity and cost-effectiveness, researchers should be aware of several limitations:
For comprehensive metabolite profiling, consider integrating additional techniques:
The protocol described herein represents a balanced approach leveraging the screening power of TLC with the confirmatory capability of mass spectrometry, providing researchers with a cost-effective methodology for this compound metabolite identification in biological matrices.
This compound (Humoryl) is a reversible inhibitor of monoamine oxidase A (RIMA) class antidepressant used primarily for the treatment of major depressive disorder and anxiety disorders. Its mechanism involves selective inhibition of MAO-A, leading to increased levels of serotonin and norepinephrine in the synaptic cleft [1]. The therapeutic monitoring of this compound and its metabolites in biological systems presents significant analytical challenges due to the complex nature of biological matrices and the need for precise quantification at potentially low concentrations. For researchers and drug development professionals, selecting appropriate sample preparation techniques and analytical methods is critical for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This application note provides a comprehensive overview of established methodologies, detailed protocols, and technological considerations for the analysis of this compound in various biological matrices.
Sample preparation is a critical step in the bioanalysis of this compound, aimed at extracting the analyte from complex biological matrices while removing potential interferents. Based on the literature, several effective approaches have been developed and validated.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Principle | Biological Matrix | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction [2] | Partitioning between aqueous and organic phases based on solubility | Plasma, Cerebrospinal Fluid | High selectivity, effective cleanup, concentration capability | Requires optimization of pH and solvent |
| Protein Precipitation [3] | Denaturation of proteins using organic solvents | Plasma, Serum | Rapid, simple procedure, minimal equipment | Less selective, may not remove all interferents |
| Solid-Phase Extraction [3] | Partitioning between liquid sample and solid stationary phase | Plasma, Serum, Urine | Excellent cleanup, high recovery, amenable to automation | Higher cost, requires method optimization |
| On-Line Sample Processing [4] | Direct injection with automated clean-up via column-switching | Various biological fluids | Minimal manual preparation, high throughput | Requires specialized HPLC equipment |
This protocol is adapted from the method developed for the determination of this compound in rabbit plasma and cerebrospinal fluid [2]:
Procedure:
Method Notes: The alkalization step is critical for improving extraction efficiency as it maintains this compound in its non-ionized form, promoting partitioning into the organic phase. The extraction efficiency of this method has been demonstrated to be suitable for quantifying this compound at concentrations as low as 70 ng/mL [2].
While not specifically documented for this compound in the available literature, SPE represents a valuable alternative extraction technique based on general bioanalytical principles [3]:
Procedure:
For high-throughput applications, an automated column-switching HPLC system can be employed, as demonstrated for various drugs in biological fluids [4]:
Table 2: Advantages and Applications of Sample Preparation Methods
| Method | Recovery Efficiency | Best Suited Applications | Throughput | Cost Considerations |
|---|---|---|---|---|
| Liquid-Liquid Extraction | High (>85%) | Low to medium throughput research studies | Medium | Low solvent consumption |
| Solid-Phase Extraction | High to Very High (>90%) | High precision quantification, metabolite studies | Medium to High | Higher cartridge costs |
| Protein Precipitation | Moderate to High (varies) | Rapid screening, high throughput | Very High | Minimal additional costs |
| On-Line Processing | High | Automated analysis, clinical monitoring | Very High | High initial equipment investment |
Several HPLC methods have been developed for the analysis of this compound in biological matrices, with the following representing the most established approaches:
Table 3: HPLC Conditions for this compound Analysis
| Parameter | Method 1: this compound in CSF/Plasma [2] | Method 2: Metabolite Separation [5] |
|---|---|---|
| Column Type | C8 column | Reversed-phase C18 |
| Mobile Phase | Not specified (UV detection at 240 nm) | Acetonitrile-water with acetic or formic acid |
| Flow Rate | 1 mL/min | Optimized for separation |
| Detection | UV at 240 nm | Radioactivity detection (14C) or MS |
| Run Time | 8 minutes | Dependent on gradient |
| Sample Volume | Not specified | 2 mL urine |
| Key Feature | Single-step extraction, rapid analysis | Metabolite profiling capability |
This protocol is adapted from the method developed for the determination of this compound in rabbit plasma and cerebrospinal fluid [2]:
Chromatographic Conditions Optimization:
The comprehensive analysis of this compound metabolites requires specialized approaches to address the challenges of identifying and quantifying transformation products in complex biological matrices.
Table 4: Metabolite Identification Techniques for this compound
| Technique | Application | Advantages | Reference |
|---|---|---|---|
| LC-ESI-Q-TOF/MS | Structural elucidation of degradation products | High mass accuracy, MS/MS fragmentation capability | [6] |
| Radioactive Labeling (14C) | Metabolic profiling in urine | Enables tracking of metabolic pathways | [5] |
| Combined TLC/HPLC | Micro-preparative separation | Enables isolation for structural identification | [5] |
| Chemometric Analysis | Comparison of degradation profiles | Multivariate statistical analysis of complex data | [7] |
The following workflow has been successfully applied to the identification of this compound metabolites [5]:
The following diagram illustrates the workflow for metabolite identification:
Understanding the stability profile of this compound under various stress conditions is essential for method development, storage condition establishment, and toxicological assessment.
Forced degradation studies conducted on this compound have revealed its susceptibility to specific stress conditions [6]:
While specific validation data for this compound assays is limited in the available literature, general bioanalytical principles should be applied [3]:
The analysis of this compound in biological fluids requires careful selection of sample preparation and analytical methods based on the specific research objectives. Liquid-liquid extraction remains a robust, widely accessible method for routine analysis, while advanced techniques such as on-line sample processing and high-resolution mass spectrometry offer solutions for specialized applications. The methodologies outlined in this application note provide researchers with validated protocols that can be implemented or adapted for pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations. As analytical technologies continue to evolve, further refinement of these methods is anticipated, potentially offering improved sensitivity, throughput, and comprehensiveness for this compound bioanalysis.
Introduction Toloxatone is a selective, reversible inhibitor of monoamine oxidase-A (RIMA) used as an antidepressant [1]. Forced degradation studies are vital for understanding the stability of drug substances and identifying potential impurities that may affect safety and efficacy. Research demonstrates that this compound is particularly susceptible to degradation under basic hydrolysis, oxidative conditions, and UVC irradiation [2] [3]. This protocol details a validated UHPLC-ESI-Q-TOF/MS method for characterizing the oxidative degradation pathway of this compound.
Oxidative Degradation Pathway Forced degradation of this compound under oxidative stress (0.01% H₂O₂ at 80°C for 2 hours) leads to the formation of multiple degradation products [2] [3]. The primary oxidative transformation involves a ring-opening reaction.
The following diagram illustrates the core structural change during the main oxidative degradation step:
Materials and Methods
Key Degradation Findings
The structured data below summarizes the forced degradation profile of this compound, highlighting its susceptibility across various stress conditions.
Table 1: Summary of Forced Degradation Conditions and Outcomes for this compound
| Stress Condition | Exposure Conditions | Duration | Degradation Susceptibility | Number of Identified Products |
|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 80°C | 2 hours | Moderate | Not Specified |
| Basic Hydrolysis | 0.01 M NaOH, 80°C | 2 hours | High | Not Specified |
| Oxidation | 0.01% H₂O₂, 80°C | 2 hours | High | Multiple |
| UV-VIS Photolysis | Room Temperature | 48 hours | Low | Not Specified |
| UVC Photolysis | Room Temperature | 2 hours | High | Multiple |
Table 2: Characteristics of the Main Oxidative Degradation Product of this compound
| Property | Finding |
|---|---|
| Structural Change | Ring-opening of the oxazolidinone moiety |
| Mass Accuracy | High confidence (0.09 - 3.79 ppm mass error) [2] [3] |
| Fragmentation | Structure elucidated by MS/MS fragmentation pattern |
| Toxicity Profile | Computationally evaluated; differs from parent compound [2] |
Discussion and Significance The oxidative degradation of this compound proceeds primarily via a ring-opening mechanism, a common pathway for oxazolidinone-based drugs under oxidant exposure. The use of UHPLC-ESI-Q-TOF/MS provided high mass accuracy, which was critical for proposing plausible structures for the degradation products [2] [3].
Chemometric analysis (PCA) of the degradation profiles confirmed that the pattern of products formed under oxidative stress is qualitatively distinct from those generated by hydrolysis or photolysis. Furthermore, computational toxicity assessment suggests that the transformation products have different toxicological properties compared to the parent this compound, underscoring the importance of such degradation studies for comprehensive drug safety evaluation [2] [3].
This protocol provides a reliable framework for profiling this compound's degradation behavior, which is essential for guiding formulation strategies, setting appropriate storage conditions, and establishing shelf life.
The table below summarizes the key stability findings from a forced degradation study and supplier information [1] [2] [3].
| Stress Condition | Stability Observation | Key Findings / Recommendations |
|---|---|---|
| Basic Hydrolysis | Highly susceptible [1] [4] | Fragile under conditions of 0.01 M NaOH at 80°C [1] [4]. |
| Oxidative Conditions | Highly susceptible [1] [4] | Significant degradation with 0.01% H2O2 at 80°C [1] [4]. |
| UVC Irradiation | Highly susceptible [1] [4] | Degrades under 254 nm UV light [1] [4]. |
| Acid Hydrolysis | More stable than to basic conditions [1] [4] | Stable under 1 M HCl at 80°C for 2 hours [1] [4]. |
| Thermal & Neutral Hydrolysis | Relatively stable [1] [4] | Stable in water at 80°C for 2 hours [1] [4]. |
| Recommended Storage (Powder) | Stable for at least 24 months [2] | Store at -20°C, tightly sealed, and protected from light [2] [3] [5]. |
| Solution in DMSO | Limited stability [2] [5] | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month; protect from light [2] [5]. |
The primary data on this compound's instability comes from a scientific study that characterized its forced degradation products using LC-MS/MS [1] [4]. The experimental workflow is summarized below.
Key Experimental Details [1]:
Q1: What are the most critical factors to control when handling this compound in the lab? The three most critical factors are pH (avoiding basic conditions), light (avoiding UVC), and temperature. Always work under neutral conditions, use amber vials or protect solutions from light, and store the powder at -20°C [1] [2] [4].
Q2: My this compound solution in DMSO has been stored at 4°C for a week. Is it still usable? This is not recommended. Supplier data suggests stock solutions in DMSO are best stored at -80°C for long-term stability (up to 6 months). Storage at 4°C is typically only recommended for 2 weeks. For best practice, store aliquots at -80°C and avoid repeated freeze-thaw cycles [2] [5].
Q3: I need to design a stability-indicating method for this compound. What separation conditions are recommended? The forced degradation study successfully used a UHPLC method with a C18 column and an isocratic mobile phase of acetonitrile and water (10:90, v/v), both modified with 0.1% formic acid. This method was able to separate this compound from its eight major degradation products [1].
Problem: Unexpected degradation during experiments. Check: The pH of all buffers and solutions. Even mildly basic conditions can rapidly degrade this compound [1] [4].
Problem: Low recovery or loss of activity in stock solutions. Solution: Ensure the solvent is water-free DMSO. Prepare fresh stock solutions if possible, or store them at -80°C in tightly sealed, light-protected vials. Avoid storing solutions at room temperature [2] [5] [6].
Problem: Multiple unknown peaks in HPLC chromatogram. Investigation: Consider photodegradation. Ensure that your sample handling and analysis processes protect this compound from light exposure, particularly from UV light sources in the lab [1] [4].
The stability of this compound is highly dependent on the specific experimental context. If your experimental conditions differ significantly from those mentioned here, conducting a preliminary forced degradation study tailored to your setup is highly recommended.
The table below summarizes the key stress conditions that lead to this compound degradation and the number of resulting products, as identified in the primary study [1].
| Stress Condition | Experimental Details | Degradation Observed | Number of Identified Products |
|---|---|---|---|
| Alkaline Hydrolysis | 0.01 M NaOH, 80°C, 2 hours | Significant | Multiple (Total of 8 across all conditions) |
| Oxidation | 0.01% H₂O₂, 80°C, 2 hours | Significant | Multiple (Total of 8 across all conditions) |
| Photolysis (UVC) | 254 nm, Room Temp, 2 hours | Significant | Multiple (Total of 8 across all conditions) |
| Acid Hydrolysis | 1 M HCl, 80°C, 2 hours | (Less susceptible) | - |
| Neutral Hydrolysis | Water, 80°C, 2 hours | (Less susceptible) | - |
| Photolysis (UV-VIS) | Full Spectrum, Room Temp, 48 hours | (Less susceptible) | - |
Here are answers to specific technical questions you might encounter in the lab.
Q1: Which forced degradation conditions should I prioritize for this compound? A: Prioritize basic hydrolysis, oxidative stress, and UVC irradiation. The study found this compound to be most fragile under these conditions [1]. While you should also test acidic, neutral, and UV-VIS conditions, they are less likely to cause significant degradation.
Q2: What is the recommended analytical method for separating and identifying this compound degradation products? A: The cited study successfully used an UHPLC-ESI-Q-TOF/MS system [1]. Here is the detailed methodology:
Q3: How can I profile and compare the complex data from multiple degradation experiments? A: Employ chemometric analysis. The study used Principal Component Analysis (PCA) to qualitatively compare the degradation profiles from different stress conditions [1]. The workflow for this data processing is outlined below.
Q4: Are the degradation products of this compound safe? A: The safety profile of the specific degradation products identified in the forced degradation study is not fully established. The researchers performed computational in silico toxicity evaluation for the transformation products, comparing their potential acute toxicity, mutagenicity, and carcinogenicity to the parent compound [1]. This indicates that a thorough toxicological assessment is necessary, but experimental data is required for a definitive safety conclusion.
Q: What is the primary mechanism of action of this compound? A: this compound is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), also known as a RIMA (Reversible Inhibitor of Monoamine Oxidase A) [1] [2]. It primarily works by inhibiting the metabolism of serotonin, norepinephrine, and dopamine in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft [1] [3].
Q: What is the primary interaction risk when combining this compound with other serotonergic agents? A: The concomitant use of this compound with other drugs that increase serotonin levels significantly increases the risk of developing Serotonin Syndrome (SS), a potentially life-threatening condition [1] [3] [4]. This risk is explicitly noted with selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants [1].
The table below summarizes the key mechanisms and examples of drugs involved in this interaction:
| Interaction Component | Mechanism | Key Examples from Literature |
|---|---|---|
| Object Drug | Reversible inhibition of MAO-A, reducing serotonin metabolism [1] [2]. | This compound [1] |
| Precipitant Drugs | Increase synaptic serotonin through various mechanisms like reuptake inhibition or release [5] [4]. | SSRIs (e.g., Sertraline, Fluoxetine), SNRIs (e.g., Duloxetine, Venlafaxine), Tricyclic antidepressants (e.g., Clomipramine), and others [1] [5] [4]. |
| Adverse Outcome | Overstimulation of central and peripheral serotonin receptors [5] [4]. | Serotonin Syndrome (SS) [1] [5] |
To support your research into such drug interactions, here are two methodological approaches you can adapt.
1. High-Throughput Screening for Drug Combination Effects This protocol is designed to systematically test the synergistic toxicity of this compound in combination with other serotonergic drugs in vitro [6].
2. Clinical Data Mining for Drug-Drug Interaction Signals For post-market surveillance or clinical data analysis, the DDIWAS (Drug-Drug Interaction Wide Association Study) method can detect potential DDIs from Electronic Health Record (EHR) data [7].
The following diagram illustrates the pharmacological mechanism by which combining this compound with a serotonergic agent like an SSRI can lead to Serotonin Syndrome.
This diagram shows how this compound and an SSRI act on different mechanisms to cause a dangerous accumulation of serotonin in the synaptic cleft [1] [5] [4].
The table below summarizes key data from a clinical study investigating the interaction [1].
| Toloxatone Dosage | Tyramine Dose Causing Significant SBP Increase | Key Findings on Pressor Effect |
|---|---|---|
| 200 mg three times daily | 800 mg | No significant SBP increase for tyramine doses of 200 mg or less [1]. |
| 400 mg three times daily | 400 mg and 800 mg | The interaction is attributed to increased tyramine systemic bioavailability due to MAO-A inhibition [1]. |
For researchers looking to design similar studies, here are the methodologies from the key investigations found in the search results.
This methodology is adapted from the clinical trial on this compound [1] and a pharmacogenetic study on tyramine [2].
When managing patients or study subjects on MAO-A inhibitors like this compound, counseling on a low-tyramine diet is crucial. The following high-tyramine foods should be avoided [3]:
The following diagram illustrates the mechanism of the tyramine pressor effect and how this compound influences this pathway.
The diagram shows two key mechanisms. First, this compound inhibits MAO-A in the gut, reducing the first-pass metabolism of tyramine and increasing its systemic bioavailability [1]. Second, in the periphery, elevated systemic tyramine is taken up into neurons via the norepinephrine transporter (NET), leading to the displacement of norepinephrine from storage vesicles and a subsequent rise in blood pressure [3]. Research also indicates that tyramine can directly activate TAAR1 receptors, which may also contribute to norepinephrine release [3].
The table below summarizes the known safety information for this compound.
| Aspect | Description |
|---|---|
| Known Risk | Rare cases of fulminant hepatitis [1]. |
| Common Adverse Effects | Dysuria, nausea, constipation, vertigo, insomnia [1]. |
| Drug Interactions | Increased risk of serotonin syndrome with SSRIs and tricyclic antidepressants; possible hypertension with sympathomimetics [1]. |
| Mechanism of Action | Reversible inhibitor of Monoamine Oxidase A (MAO-A) [1] [2]. |
For a thorough risk assessment, you can adapt established experimental methodologies. The workflow below outlines a general framework for in-vitro assessment.
You can employ the following detailed protocol, adapted from recent studies on novel compounds [3]:
Here are answers to potential questions your users might have during their experiments.
Q1: What are the critical liver safety signals to monitor in a preclinical setting? In preclinical studies, focus on biomarkers beyond basic cell viability. Key signals include:
Q2: How can I effectively visualize and present hepatotoxicity data from my experiments? For clear communication of complex safety data, consider these visualization methods recommended for clinical trial data [5] [6]:
A forced degradation study is key to identifying potential interferants. The table below summarizes the conditions under which this compound is most unstable, leading to degradation products that can cause analytical interference [1].
| Stress Condition | Details | Degradation Observed | Key Finding |
|---|---|---|---|
| Alkaline Hydrolysis | 0.01 M NaOH, 80°C, 2 hours | Significant | One of the most impactful conditions; monitor for multiple products [1]. |
| Oxidation | 0.01% H₂O₂, 80°C, 2 hours | Significant | Generates several oxidative degradation products [1]. |
| UVC Photolysis | 254 nm, room temp., 2 hours | Significant | Causes photodegradation; distinct from UV-VIS light [1]. |
| Acid Hydrolysis | 1 M HCl, 80°C, 2 hours | Moderate | Less impactful than basic hydrolysis [1]. |
| Neutral Hydrolysis | Water, 80°C, 2 hours | Moderate | Can occur in aqueous solutions [1]. |
| UV-VIS Photolysis | Broad spectrum, 48 hours | Low | More stable under these conditions compared to UVC [1]. |
Here are answers to common questions and steps to resolve interference issues.
FAQ 1: What are the most common sources of interference in this compound analysis? The primary sources of interference are degradation products formed under stress. The study identified eight degradation products from forced degradation studies. This compound is particularly fragile under basic, oxidative, and UVC conditions [1]. These transformation products are the most likely culprits for co-elution and interference.
FAQ 2: My method lacks specificity. How can I improve the separation of this compound from its impurities? You can optimize your chromatographic method based on a successful UHPLC-MS/MS approach [1]:
FAQ 3: How can I make my method more robust and prevent degradation during analysis?
This protocol, adapted from literature, helps you proactively identify interferants by characterizing this compound's degradation profile [1].
1. Objective To subject this compound to various stress conditions to generate and identify major degradation products for analytical method development.
2. Materials and Equipment
3. Procedure
4. Data Analysis
The workflow for this systematic approach is summarized in the following diagram:
Here are answers to common questions your users might encounter.
Q1: What are the primary degradation pathways for this compound?
Q2: How many degradation products are formed, and how are they characterized?
Q3: What analytical technique is recommended for monitoring this compound and its degradation products?
Q4: Are the degradation products of this compound toxic?
The table below summarizes the specific stress conditions from a published study that you can adapt for your laboratory protocols [1].
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Details | Duration |
|---|---|---|
| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours |
| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours |
| Neutral Hydrolysis | Water at 80°C | 2 hours |
| Oxidation | 0.01% H₂O₂ at 80°C | 2 hours |
| Photolysis (UV-VIS) | Exposure to full spectrum (D65) at 750 W/m², room temperature | 48 hours |
| Photolysis (UVC) | Exposure to 254 nm principal line at 7.5 W/m², room temperature | 2 hours |
The following diagram illustrates the logical workflow for conducting and analyzing a forced degradation study, based on the methodologies from the search results [1] [2].
Based on the research, here are critical points to emphasize in your troubleshooting guides:
Toloxatone is most stable under recommended storage conditions but is fragile towards basic hydrolysis, oxidative conditions, and UVC irradiation [1] [2]. The table below summarizes the forced degradation conditions under which this compound decomposes.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Details | Duration | Degradation Observed |
|---|---|---|---|
| Alkaline Hydrolysis | 0.01 M NaOH at 80°C | 2 hours | Significant [1] |
| Oxidative Stress | 0.01% H₂O₂ at 80°C | 2 hours | Significant [1] |
| Photolysis (UVC) | ~254 nm, room temperature | 2 hours | Significant [1] |
| Acid Hydrolysis | 1 M HCl at 80°C | 2 hours | Studied [1] |
| Neutral Hydrolysis | Water at 80°C | 2 hours | Studied [1] |
| Photolysis (UV-VIS) | Full spectrum (D65), room temperature | 48 hours | Studied [1] |
Adhering to safe storage conditions is the primary method for preventing degradation.
Table 2: Recommended Storage Conditions to Prevent Degradation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Long-Term Storage | -20°C (powder) or -80°C (in solvent) [3]. | Low temperatures drastically slow down chemical decomposition reactions. |
| Container | Keep in a tightly sealed container in a cool, well-ventilated area [3]. | Protects from moisture and air. |
| Light | Protect from light, especially direct sunlight and UVC sources [1] [3]. | Prevents photodegradation. |
| Incompatible Materials | Keep away from strong acids, strong alkalis, and strong oxidizing agents [3]. | Prevents forced degradation reactions. |
You can validate stability using this UHPLC-MS/MS method from the literature [1].
Sample Preparation:
FAQ 1: What are the most critical factors to control when storing this compound solution? The most critical factors are temperature and light. For solutions, store at -80°C and protect from light by using amber vials and working under appropriate lighting [1] [3].
FAQ 2: My this compound sample has degraded. What could have caused this? Probable causes include:
FAQ 3: Are the degradation products of this compound toxic? The forced degradation study computationally evaluated the toxicity of eight transformation products and compared them to the parent compound in a multivariate manner [1]. For specific safety information, consult the Material Safety Data Sheet (MSDS), which classifies this compound as harmful if swallowed and very toxic to aquatic life [3].
The following diagram outlines the logical workflow for conducting a stability assessment of this compound, from sample preparation to data analysis.
While direct pH stability studies are not available in the searched literature, one research paper details a gas-liquid chromatographic (GLC) method for extracting toloxatone from human plasma. The pH used in this assay can serve as a technical reference point [1].
The table below summarizes the key parameters of this method:
| Parameter | Description |
|---|---|
| Analytical Technique | Gas-Liquid Chromatography (GLC) with nitrogen-selective detection [1]. |
| Sample Matrix | Human plasma [1]. |
| Extraction pH | pH 10 [1]. |
| Derivatization | Formation of a trimethylsilyl derivative [1]. |
| Calibration Range | 10 - 3000 ng/mL [1]. |
This method demonstrates that this compound is stable and can be reliably extracted and analyzed at a basic pH of 10, providing a proven starting point for your own experimental conditions.
Since comprehensive pH stability data is not publicly available, you will likely need to generate this critical data in-house. The following workflow outlines a systematic approach to characterize the pH stability profile of this compound.
For highly specific physicochemical data like pH stability, the following resources are often more fruitful than the general scientific literature:
MAOIs are categorized based on their selectivity for the MAO-A or MAO-B enzyme and whether their inhibition mechanism is reversible or irreversible [1].
Table 1: Classification of Select MAO Inhibitors
| Inhibitor Type | Selectivity | Mechanism of Action | Example Drugs |
|---|---|---|---|
| Reversible | MAO-A | Competitively binds to the enzyme's active site. | Toloxatone, Moclobemide, Brofaromine [1] |
| Irreversible | MAO-B | Forms a permanent covalent bond with the enzyme. | Selegiline, Rasagiline [2] [1] [3] |
| Irreversible | Non-Selective | Forms a permanent covalent bond with both MAO-A and MAO-B. | Phenelzine, Tranylcypromine, Isocarboxazid [4] [5] [6] |
The table below summarizes available pharmacokinetic data for well-documented MAOIs. Please note that comprehensive data for absorption, distribution, and clearance is not fully established for all agents, and this compound data is absent from the search results.
Table 2: Pharmacokinetic Parameters of Selected MAOIs
| Drug | Bioavailability | Protein Binding | Metabolism | Half-Life | Key Elimination Route |
|---|---|---|---|---|---|
| This compound | Information Not Available | Information Not Available | Information Not Available | Information Not Available | Information Not Available |
| Selegiline | ~4% (oral, extensive first-pass) [3] | High (to macroglobulin & albumin) [3] | Hepatic (to N-desmethylselegiline, L-amphetamine, L-methamphetamine) [3] | 2 hours (extends to 10h at steady-state) [3] | Information Not Available |
| Tranylcypromine | Efficiently absorbed [4] | Volume of Distribution: 1.1-5.7 L/kg [4] | Hepatic (inhibits multiple CYP450 enzymes) [4] | 1.5 - 3.2 hours [4] | Urine [4] |
| Phenelzine | Readily absorbed (inferred) [5] | Very high (inferred from analogs) [6] | Rapid hepatic acetylation [6] | 11-12 hours (single dose) [5] | Information Not Available |
| Isocarboxazid | Readily absorbed (inferred from analogs) [6] | Very high (inferred from analogs) [6] | Rapid hepatic acetylation [6] | Of little interest (irreversible inhibitor) [6] | Urine (42.5% in 24h, mostly as hippuric acid) [6] |
The following workflow visualizes the general protocol for establishing the pharmacokinetic profile of a drug. The parameters in Table 2 are derived from studies employing these fundamental methods.
The table below summarizes the key differences in the inhibition characteristics and pharmacokinetics of Toloxatone and Moclobemide, based primarily on a direct comparative study in healthy subjects [1] [2].
| Feature | This compound | Moclobemide |
|---|---|---|
| MAO-A Inhibition Duration | Short-lasting, reverting after each dose [1] | Almost constant over 24 hours [1] |
| Inhibition Level Pre-Dose | Not significantly different from placebo before next dose [1] [2] | Remained significantly inhibited before next dose [1] [2] |
| Biochemical Effect (Overall DHPG decrease) | 12% [2] | 44% [2] |
| Biochemical Effect (Overall HVA decrease) | 20% [2] | 38% [2] |
| Typical Dosage Regimen | 400-200-400 mg per day (thrice daily) [1] [2] | 150-150-150 mg (thrice daily) [1] [2] |
| Elimination Half-Life | 1-3 hours [3] | 1-2 hours (up to 4 hours in the elderly) [4] [5] |
| Oral Bioavailability | Reduced due to high first-pass metabolism [3] | 55-95% (increases with repeated doses) [4] |
| Tyramine Potentiation ("Cheese Effect") | Low liability [6] | Negligible; much safer than irreversible MAOIs [7] [8] [5] |
For research purposes, understanding the experimental design behind these findings is crucial. The core data in the table above comes from a specific clinical trial.
The following diagram illustrates the core mechanism that differentiates reversible inhibitors like this compound and Moclobemide from older, irreversible MAOIs, explaining their improved safety profile.
This reversible mechanism means that when a high amount of a substrate like tyramine (from food) is present, it can displace the inhibitor from the enzyme, allowing for its metabolism. This drastically reduces the risk of a dangerous hypertensive crisis ("cheese effect") compared to irreversible MAOIs [8] [5] [9].
The table below summarizes the key characteristics of Toloxatone, SSRIs, and SNRIs based on the search results.
| Feature | This compound | SSRIs (e.g., Escitalopram, Sertraline, Paroxetine) | SNRIs (e.g., Duloxetine) |
|---|---|---|---|
| Drug Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) [1] [2] | Selective Serotonin Reuptake Inhibitors [3] | Serotonin-Norepinephrine Reuptake Inhibitors [4] [5] |
| Mechanism of Action | Reversible inhibition of MAO-A enzyme, increasing synaptic serotonin and norepinephrine [1] [2]. | Inhibition of serotonin reuptake transporter (SERT), increasing synaptic serotonin levels [3]. | Inhibition of both serotonin and norepinephrine reuptake transporters [4] [5]. |
| Approval Status | Not US-approved; previously used in France [1]. | First-line, widely approved and used globally [3] [5]. | Widely approved and used globally [4] [6]. |
| Key Efficacy Findings | Limited contemporary clinical data. Older studies indicate efficacy for MDD [1]. | Generally comparable efficacy to other first-line antidepressants. Considered a gold-standard treatment [5] [7]. | Comparable overall efficacy to SSRIs [4]. Some studies suggest superior remission rates in moderate-to-severe depression or specific symptom domains (e.g., retardation) [4] [8] [6]. |
| Tyramine Pressor Effect | Significant risk at high doses (600 mg/day); requires dietary tyramine restriction [9]. | No known interaction. Dietary restrictions not required. | No known interaction. Dietary restrictions not required. |
While head-to-head trials for this compound vs. SSRIs are unavailable, modern study methodologies for active comparator trials are well-established. The following details are drawn from clinical studies comparing SSRIs and SNRIs like Duloxetine, which represent current research standards.
1. Typical Clinical Trial Protocol
2. Analysis of Symptom Improvement Patterns Research indicates that different antidepressants may have specific effects on particular symptom clusters. For instance, a pooled analysis of duloxetine vs. SSRIs (fluoxetine, paroxetine, escitalopram) found that duloxetine showed a significantly greater improvement on the HAMD₁₇ Retardation subscale (items: depressive mood, work/activities, psychomotor retardation, genital symptoms), which assesses energy and interest levels [10] [8]. In contrast, SSRIs showed a trend toward greater improvement on insomnia items [10]. This suggests that efficacy differences may be more pronounced at the symptom level rather than in the total score.
The following diagrams illustrate the distinct neuropharmacological mechanisms of each drug class.
Diagram 1: Neuropharmacological Mechanisms of Antidepressants. This compound acts by reversibly inhibiting the MAO-A enzyme, preventing the breakdown of serotonin and norepinephrine. SSRIs block the serotonin transporter (SERT), increasing serotonin in the synapse. SNRIs block both SERT and the norepinephrine transporter (NET), increasing both neurotransmitters.
The table below outlines the core pharmacological and clinical differences regarding the cheese effect.
| Feature | This compound (Reversible MAO-A Inhibitor / RIMA) | Irreversible MAOIs (e.g., Phenelzine, Tranylcypromine) |
|---|---|---|
| Mechanism of Action | Reversibly competes with tyramine for the MAO-A enzyme active site [1] [2] | Irreversibly inactivates the MAO-A enzyme via covalent bonding [3] |
| Tyramine Risk (Cheese Effect) | Low risk; dietary tyramine can displace the inhibitor, allowing its metabolism [4] [5] [6] | High risk; strict tyramine-free diet required to prevent hypertensive crisis [5] [7] [3] |
| Enzyme Recovery | Rapid (within hours), dependent on drug's elimination half-life [1] | Slow (up to 2 weeks), dependent on synthesis of new enzyme proteins [3] |
| Tyramine Potentiation | In healthy volunteers, doses up to 600 mg/day did not produce hypertensive reactions to oral tyramine [4] | Dramatically increases sensitivity; as little as 8 mg of tyramine can trigger a pressor response [3] |
| Clinical Dietary Restrictions | Specific dietary precautions are not required [5] [6] | Mandatory restrictive diet to avoid high-tyramine foods [5] [7] [3] |
The stark difference in tyramine risk is rooted in the distinct mechanisms of action and is supported by clinical experimental data.
The cheese effect occurs because tyramine, normally metabolized by MAO-A in the gut and liver, enters systemic circulation and causes a massive release of norepinephrine from nerve terminals, leading to hypertensive crisis [5] [7]. The following diagram illustrates the different pathways for reversible and irreversible MAO inhibitors.
For scientists in drug development, the RIMA class, including this compound, demonstrates that targeting MAO-A for antidepressant effects does not inherently require a high-risk safety profile. The key is developing agents with a reversible binding mechanism.
While the risk is low, it is not entirely absent. The safety of this compound is contingent upon adherence to standard therapeutic doses.
The table below summarizes key information about this compound in comparison with other antidepressants, based on the available data.
| Antidepressant | Class | Key Comparative Findings | Relevant Models / Studies |
|---|---|---|---|
| This compound | Reversible MAO-A inhibitor (RIMA) | Eliminated escape deficits in rats; less effective than moclobemide in clinical study; associated with an increase in anxiety [1] [2]. | Learned Helplessness Paradigm (rat) [1]; Double-blind clinical trial vs. Moclobemide [2] |
| Moclobemide | Reversible MAO-A inhibitor (RIMA) | More rapid and marked clinical improvement than this compound; better effect on sleep patterns; lower incidence of anxiety [2]. RIMAs are as effective as TCAs but better tolerated [3]. | Double-blind clinical trial vs. This compound [2]; Meta-analysis [3] |
| Classical Tricyclics (e.g., Imipramine, Clomipramine) | Tricyclic Antidepressant (TCA) | Similar to this compound in eliminating escape deficits in the learned helplessness paradigm [1]. | Learned Helplessness Paradigm (rat) [1] |
| L-Deprenyl | MAO-B inhibitor | Eliminated escape deficits in rats; higher doses required compared to other MAOIs in the model [1]. | Learned Helplessness Paradigm (rat) [1] |
| SSRIs (e.g., Fluoxetine, Sertraline) | Selective Serotonin Reuptake Inhibitor | Widely researched; efficacy confirmed in animal models; compared to RIMAs, SSRIs have a comparable effect [4] [3]. | Various Animal Depression Models (e.g., CUMS) [4]; Meta-analysis [3] |
To help you evaluate the experimental evidence, here are the methodologies from the key studies cited.
1. Learned Helplessness Paradigm in Rats [1]
2. Clinical Comparison of Moclobemide and this compound [2]
The following diagram illustrates the workflow of the learned helplessness paradigm, which is a key model for screening antidepressant activity.
Irritant